
Application Notes and Protocols for AS1134900
Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AS1134900

Cat. No.: B15142184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AS1134900 is a novel, potent, and selective small-molecule inhibitor of NADP+-dependent

Malic Enzyme 1 (ME1).[1] ME1 is a key metabolic enzyme that catalyzes the oxidative

decarboxylation of malate to pyruvate, concomitantly generating NADPH.[1][2] In various

cancers, ME1 is upregulated and plays a crucial role in promoting malignant phenotypes by

supporting lipogenesis, maintaining redox homeostasis, and contributing to cancer cell

stemness.[3] AS1134900 exhibits a unique allosteric and uncompetitive mechanism of

inhibition, binding to a novel site on the ME1 enzyme outside of the active site.[1][4] These

application notes provide detailed experimental protocols for researchers investigating the

effects of AS1134900.

Mechanism of Action
AS1134900 is an uncompetitive inhibitor of ME1 with respect to both of its substrates, L-malate

and NADP+.[1][4][5] This means that AS1134900 binds to the enzyme-substrate complex, and

increasing substrate concentrations does not overcome the inhibitory effect. The binding of

AS1134900 to the ME1-substrate complex forms an abortive ternary complex, preventing the

catalytic reaction from proceeding.[1]
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Enzyme Kinetics
The inhibitory effect of AS1134900 on ME1 activity was determined using a

diaphorase/resazurin-coupled assay.[1] The half-maximal inhibitory concentration (IC50) and

kinetic parameters are summarized below.

Parameter Value Reference

IC50 0.73 µM [1]

Table 1: Inhibitory Potency of AS1134900 against ME1.

The kinetic analysis of AS1134900 reveals its uncompetitive inhibition mechanism, as

evidenced by the parallel lines in a Lineweaver-Burk plot and a decrease in both Vmax and Km

with increasing inhibitor concentration.[1][4][5]

AS1134900
Concentration
(µM)

Vmax (relative)
Km (malate,
relative)

Km (NADP+,
relative)

Reference

0 100% 100% 100% [1][4][5]

>0 Decreased Decreased Decreased [1][4][5]

Table 2: Effect of AS1134900 on ME1 Kinetic Parameters.Note: This table represents the

qualitative trend observed in the literature. Specific values would be dependent on

experimental conditions.

Cellular Permeability
The cell permeability of AS1134900 was assessed using a Parallel Artificial Membrane

Permeability Assay (PAMPA). The results indicated limited passive cell permeability.[1] This is

an important consideration for designing and interpreting cell-based assays.
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This assay measures the production of NADPH by ME1. The NADPH produced is then used by

diaphorase to reduce resazurin to the fluorescent product resorufin.

Materials:

Recombinant human ME1

L-Malic acid

NADP+

Diaphorase

Resazurin

AS1134900

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

96-well black microplate

Plate reader with fluorescence capabilities (Ex/Em = 540/590 nm)

Protocol:

Prepare a stock solution of AS1134900 in DMSO. Create a serial dilution of AS1134900 in

assay buffer.

In a 96-well plate, add the following to each well:

Assay Buffer

AS1134900 at various concentrations (or DMSO for control)

Recombinant ME1 enzyme

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding a substrate mix containing L-malic acid and NADP+.
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Immediately add the detection reagent containing diaphorase and resazurin.

Measure the fluorescence intensity at Ex/Em = 540/590 nm in kinetic mode for 30-60

minutes at 37°C.

The rate of increase in fluorescence is proportional to the ME1 activity.

Calculate the percent inhibition for each concentration of AS1134900 and determine the

IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
This assay assesses the effect of AS1134900 on the viability of cancer cells.

Materials:

Cancer cell line of interest (e.g., ME2-null pancreatic cancer cell lines like PATU-8988T or

BxPC3 for synthetic lethality studies)[6][7]

Complete cell culture medium

AS1134900

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well clear microplate

Plate reader with absorbance capabilities (570 nm)

Protocol:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of AS1134900 in complete culture medium.
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Remove the old medium from the cells and add the medium containing different

concentrations of AS1134900. Include a vehicle control (DMSO).

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis
This protocol is for assessing the protein levels of ME1 and downstream signaling targets.

Materials:

Cancer cells treated with AS1134900

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-ME1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-

SREBP1, anti-FASN, anti-GAPDH or β-actin as a loading control). Recommended dilutions

for anti-ME1 antibodies can range from 1:500 to 1:50000 depending on the manufacturer
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(e.g., Proteintech 68117-1-Ig at 1:5000-1:50000, Novus Biologicals NBP3-38062 at 1:100-

1:500).[8][9]

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Lyse the treated cells and determine the protein concentration of each lysate.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize to the loading control.

Cellular NADPH/NADP+ Ratio Assay
This assay measures the intracellular ratio of NADPH to NADP+, a key indicator of cellular

redox state and ME1 activity.
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Materials:

Cancer cells treated with AS1134900

NADPH/NADP+ assay kit (commercially available)

Lysis buffer (provided in the kit)

96-well plate

Plate reader

Protocol:

Culture and treat cells with AS1134900 as desired.

Harvest the cells and lyse them according to the assay kit manufacturer's instructions. The

kit will typically include separate procedures for extracting NADPH and for total NADP(H).

Perform the enzymatic cycling reaction as described in the kit protocol. This reaction

generates a product that can be measured by absorbance or fluorescence.

Measure the signal using a plate reader.

Calculate the concentrations of NADPH and NADP+ based on a standard curve.

Determine the NADPH/NADP+ ratio for each treatment condition.

Mandatory Visualizations
Signaling Pathways
// Nodes Malate [label="Malate", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate

[label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; NADP [label="NADP+",

fillcolor="#F1F3F4", fontcolor="#202124"]; NADPH [label="NADPH", fillcolor="#FBBC05",

fontcolor="#202124"]; ME1 [label="ME1", shape=ellipse, style=filled, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; AS1134900 [label="AS1134900", shape=box, style=filled,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="Lipid Synthesis\n(e.g., FASN)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Redox [label="Redox Balance\n(GSH
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Regeneration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS",

fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival",

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Malate -> ME1; NADP -> ME1; ME1 -> Pyruvate; ME1 -> NADPH [color="#FBBC05"];

AS1134900 -> ME1 [arrowhead=tee, color="#EA4335", style=dashed]; NADPH -> Lipogenesis

[color="#34A853"]; NADPH -> Redox [color="#34A853"]; Redox -> ROS [arrowhead=tee,

style=dashed, color="#5F6368"]; Lipogenesis -> Proliferation; Redox -> Proliferation; } .dot

Caption: ME1 metabolic pathway and the inhibitory action of AS1134900.

// Nodes start [label="Start: Cancer Cell Culture\n(e.g., ME2-null Pancreatic Cancer Cells)",

fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with

AS1134900\n(Dose-Response and Time-Course)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

biochemical_assays [label="Biochemical Assays", shape=cds, fillcolor="#FBBC05",

fontcolor="#202124"]; me1_assay [label="ME1 Enzyme Activity", fillcolor="#F1F3F4",

fontcolor="#202124"]; nadph_assay [label="NADPH/NADP+ Ratio", fillcolor="#F1F3F4",

fontcolor="#202124"]; cellular_assays [label="Cellular Assays", shape=cds,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; viability [label="Cell Viability (MTT)",

fillcolor="#F1F3F4", fontcolor="#202124"]; western [label="Western Blot\n(ME1, Downstream

Targets)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis and

Interpretation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> biochemical_assays; treatment -> cellular_assays;

biochemical_assays -> me1_assay; biochemical_assays -> nadph_assay; cellular_assays ->

viability; cellular_assays -> western; me1_assay -> data_analysis; nadph_assay ->

data_analysis; viability -> data_analysis; western -> data_analysis; } .dot Caption: General

experimental workflow for evaluating AS1134900.

Synthetic Lethality in ME2-null Cancers
A promising therapeutic strategy for AS1134900 is the concept of synthetic lethality. Pancreatic

ductal adenocarcinoma (PDAC) and other gastrointestinal cancers frequently exhibit co-

deletion of the tumor suppressor SMAD4 and the nearby metabolic enzyme Malic Enzyme 2

(ME2).[6][10] Cells lacking ME2 may become more dependent on ME1 for the production of

NADPH and other essential metabolic functions. Therefore, inhibiting ME1 with AS1134900 in

ME2-null cancer cells is hypothesized to induce selective cell death.
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Experimental Design:

Cell Lines: Utilize a panel of pancreatic cancer cell lines with known ME2 status.

ME2-null: PATU-8988T, BxPC3, Panc05.04, Hs766T[6][7]

ME2-intact (control): Panc1, KP-1NL, ASPC1[6][7]

Assays:

Perform cell viability assays (e.g., MTT or colony formation assays) to compare the

sensitivity of ME2-null and ME2-intact cell lines to AS1134900 treatment.

Measure markers of apoptosis (e.g., cleaved caspase-3 by Western blot) to confirm the

mechanism of cell death.

Assess changes in NADPH levels and markers of oxidative stress in both cell types

following treatment.

ME2-Intact Cancer Cell ME2-Null Cancer Cell

ME1

Sufficient NADPH

ME2

AS1134900

Cell Survival

ME1

Depleted NADPH

ME2 (deleted) AS1134900

Cell Death
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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